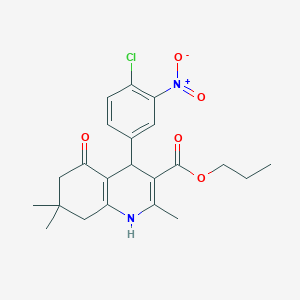![molecular formula C17H17ClN2S B5139688 [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione](/img/structure/B5139688.png)
[4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a piperazine ring substituted with a 3-chlorophenyl group and a phenylmethane-1-thione moiety. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione typically involves the reaction of 3-chlorophenylpiperazine with phenylmethanethione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
[4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione include:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a piperazine ring with a 3-chlorophenyl group and a phenylmethane-1-thione moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-phenylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2S/c18-15-7-4-8-16(13-15)19-9-11-20(12-10-19)17(21)14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMJXEJXMJCLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-1-benzyl-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5139621.png)
![N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139633.png)
![2-CHLORO-N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-4-NITROBENZAMIDE](/img/structure/B5139646.png)
![(3,5-dimethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5139651.png)

![1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5139659.png)
![3,4-DIMETHYL 2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE](/img/structure/B5139661.png)

![1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B5139693.png)
![1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol](/img/structure/B5139695.png)
![(3S*)-4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5139696.png)
![2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B5139703.png)

![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)
